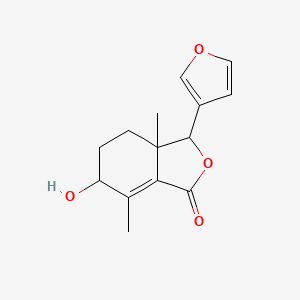

3-(Furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one

Description

3-(Furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one (common name: Dasycarpol; CAS 202343-57-5) is a naturally occurring benzofuran derivative isolated from Dictamnus dasycarpus . Its molecular formula is C₁₄H₁₆O₄ (molecular weight: 248.27 g/mol), featuring a bicyclic framework with a fused furan ring, a hydroxyl group at position 6, and methyl substituents at positions 3a and 7 . Key physicochemical properties include a melting point range of 214–430°C (dependent on purity), water solubility, and stability under refrigeration (recommended storage at –4°C) . Dasycarpol exhibits notable neuroprotective activity in rat cortical neurons (EC₅₀: 0.1 μM against glutamate-induced toxicity) and moderate cytotoxicity against A549 lung carcinoma cells .

Properties

IUPAC Name |

3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUBPHEBYXFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Paal-Knorr synthesis is a well-known method for constructing furan rings, which can then be further modified to introduce the benzofuran moiety .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-(Furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Role of the 6-Hydroxy Group : The hydroxyl group in Dasycarpol enhances hydrogen-bonding capacity, critical for its neuroprotective effects. Its absence in the third analogue correlates with reduced polarity and likely diminished bioactivity .

Lactone vs. Benzofuranone Frameworks: The lactone derivative (fourth compound) lacks the fused furan system, limiting its structural similarity to Dasycarpol. Its applications are primarily industrial (e.g., fragrances) .

Physicochemical and Stability Differences

| Property | Dasycarpol | 3-(Furan-2-yl) Analogue | Lactone Derivative |

|---|---|---|---|

| Water Solubility | High | Moderate | Low |

| LogP (Predicted) | 1.8 | 2.1 | 3.5 |

| Thermal Stability | Stable to 214°C | Decomposes at ~200°C | Stable to 180°C |

The 6-hydroxy group in Dasycarpol improves aqueous solubility (LogP ~1.8), enhancing bioavailability compared to its less polar analogues .

Biological Activity

The compound 3-(Furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one is a complex organic molecule belonging to the benzofuran class. Its unique structure, featuring a furan ring and a tetrahydrobenzofuran core, positions it as a candidate for various biological activities. This article delves into the compound's biological activity, supported by relevant data tables and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | (3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one |

| InChI Key | XYYAFLHHHZVPRN-TYZXPVIJSA-N |

Antimicrobial Properties

Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to 3-(Furan-3-yl)-6-hydroxy-3a,7-dimethyl have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . The compound's ability to inhibit bacterial growth suggests potential application in treating infections.

Antioxidant Activity

Antioxidant assays demonstrated that related benzofuran compounds possess strong radical scavenging capabilities. For example, DPPH scavenging percentages for similar compounds ranged from 84.16% to 90.52% , indicating their effectiveness in neutralizing free radicals . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has also been explored. Compounds have shown significant HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , suggesting their role in protecting cells from inflammatory damage . This activity highlights the therapeutic promise of these compounds in managing inflammatory conditions.

The biological activity of 3-(Furan-3-yl)-6-hydroxy-3a,7-dimethyl is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzymatic activities and receptor functions through binding interactions facilitated by its unique structural features .

Case Studies

- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of benzofuran derivatives revealed that certain compounds displayed potent activity against E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to established antibiotics like ciprofloxacin .

- Cytotoxicity Assay : In vitro cytotoxicity assessments indicated that related compounds exhibited IC50 values ranging from 163.3 µM to 86.2 µM , demonstrating varying degrees of effectiveness against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.